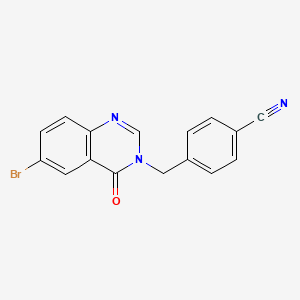

4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)methyl)benzonitrile

Description

Properties

CAS No. |

302913-50-4 |

|---|---|

Molecular Formula |

C16H10BrN3O |

Molecular Weight |

340.17 g/mol |

IUPAC Name |

4-[(6-bromo-4-oxoquinazolin-3-yl)methyl]benzonitrile |

InChI |

InChI=1S/C16H10BrN3O/c17-13-5-6-15-14(7-13)16(21)20(10-19-15)9-12-3-1-11(8-18)2-4-12/h1-7,10H,9H2 |

InChI Key |

IDTZIEASAICZQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=C(C=C3)Br)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)methyl)benzonitrile typically involves the following steps:

Formation of the Quinazoline Ring: The quinazoline ring is synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone.

Bromination: The quinazoline ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Attachment of the Benzonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Catalytic Coupling Reactions

Copper-catalyzed methods enable functionalization of the quinazoline core:

Copper(II)-Mediated Amination:

-

Conditions : Cu(OAc)₂·H₂O (10 mol%), Et₃N, anisole, 150°C (microwave) .

-

Scope : Aliphatic amines show higher reactivity than electron-deficient anilines (e.g., 2-aminopyridine: 71% yield) .

-

Mechanism : Isocyanide insertion followed by cyclocondensation (Fig. 2) .

Table 2 : Catalytic Coupling Yields

| Amine Type | Product Yield (%) |

|---|---|

| Aliphatic (e.g., benzylamine) | 82 |

| Electron-rich aniline | 65 |

| 2-Aminopyridine | 71 |

Bromine Substitution:

-

Nucleophilic Aromatic Substitution (SNAr) :

-

Bromine at C6 undergoes displacement with amines (e.g., piperidine, DMF, 90°C).

-

Limitation : Steric hindrance from the benzonitrile group reduces reactivity with bulky nucleophiles.

-

Nitrile Group Transformations:

-

Hydrolysis :

-

Under acidic (H₂SO₄/H₂O) or basic (KOH/EtOH) conditions, the nitrile converts to carboxylic acid or amide.

-

Application : Facilitates bioconjugation or prodrug design.

-

Stability and Side Reactions

-

Thermal Degradation : Prolonged heating (>100°C) in polar solvents (e.g., DMSO) leads to decomposition of the quinazolinone ring.

-

Photoreactivity : UV exposure induces C–Br bond cleavage, forming quinazolinone radicals detectable via EPR .

Computational Insights

DFT studies reveal:

Scientific Research Applications

4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)methyl)benzonitrile has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

4-(6-Bromo-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzonitrile

- Molecular formula : C₁₅H₉BrN₃O₂.

- Key differences: Incorporates a hydroxyl group at position 3 of the quinazolinone ring, which may enhance hydrogen-bonding interactions but reduce lipophilicity compared to the target compound .

- Biological relevance : Hydroxyl groups often improve solubility and binding affinity in drug design.

4-(4-Oxo-1,4-dihydroquinazolin-2-yl)benzonitrile

- Molecular formula : C₁₅H₉N₃O.

- Key differences: Lacks the bromine atom and methyl bridge, resulting in a lower molecular weight (247.25 g/mol vs. ~368.19 g/mol).

3-{5-Methyl-4-oxo-2-[1-(9H-purin-6-ylamino)-ethyl]-4H-quinazolin-3-yl}-benzamide

- Molecular formula : C₂₂H₂₀N₈O₂.

- Key differences: Features a purine-aminoethyl side chain and a benzamide group instead of benzonitrile. Such modifications are typical in nucleotide-targeted therapies (e.g., antifolates) .

Benzonitrile Derivatives with Heterocyclic Cores

4-[(6-Chloro-2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzonitrile

- Molecular formula : C₁₇H₁₃ClN₂O₂.

- Key differences: Replaces the quinazolinone with a benzoxazinone core and substitutes bromine with chlorine. Chlorine’s smaller atomic radius may improve membrane permeability .

4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile

- Molecular formula : C₁₇H₁₃FN₂O₂.

- Key differences : Fluorine substitution enhances metabolic stability and bioavailability compared to bromine, a common strategy in medicinal chemistry .

Halogenated Benzonitrile Derivatives

4-Bromo-3-methylbenzonitrile

- Molecular formula : C₈H₆BrN.

- Key differences: A simpler structure lacking the quinazolinone core. Used as a precursor in dye synthesis and photo redox reactions .

4-(4-Bromo-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)phenoxy)benzonitrile

- Molecular formula: C₁₉H₁₈BrNO₃.

- Key differences : Incorporates a tetrahydro-2H-pyranyloxy group, increasing molecular weight (388.26 g/mol) and steric complexity. Such modifications are common in prodrug designs .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Bromine vs. Chlorine/Fluorine : Bromine’s larger size and polarizability enhance binding to hydrophobic pockets in enzymes, but may reduce solubility. Fluorine and chlorine are preferred for optimizing pharmacokinetics .

- Quinazolinone vs. Benzoxazinone: Quinazolinones exhibit broader bioactivity (e.g., anticancer, antimicrobial), while benzoxazinones are explored for CNS-targeted therapies due to their oxygen-rich cores .

- Benzonitrile Role : The nitrile group stabilizes molecular conformations via dipole interactions and serves as a metabolically stable bioisostere for carboxylic acids .

Biological Activity

4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)methyl)benzonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. Quinazoline derivatives have been extensively studied due to their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its cytotoxic effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

- Molecular Formula : C17H14BrN3O

- Molecular Weight : 364.22 g/mol

- IUPAC Name : 4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)methyl)benzonitrile

Biological Activity Overview

Recent studies have highlighted the cytotoxic effects of quinazoline derivatives against various cancer cell lines. The biological activity of 4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)methyl)benzonitrile has been evaluated in vitro against several human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and SW480 (colorectal cancer).

Cytotoxicity Studies

In a study assessing the antiproliferative activity of various quinazoline derivatives, including 4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)methyl)benzonitrile, the following results were observed:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6n | A549 | 5.9 ± 1.69 |

| 6n | SW480 | 2.3 ± 5.91 |

| 6n | MCF-7 | 5.65 ± 2.33 |

The compound demonstrated significant cytotoxicity, particularly against the A549 cell line, indicating its potential as an anticancer agent .

The mechanism by which 4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)methyl)benzonitrile exerts its cytotoxic effects appears to involve apoptosis induction and cell cycle arrest. Specifically, it has been shown to induce apoptosis in a dose-dependent manner in the A549 cell line:

- Early Apoptosis : At a concentration of 5 µM, approximately 2.61% of cells underwent early apoptosis.

- Late Apoptosis : The percentage increased to 21.2% at the same concentration.

- Higher Concentrations : At concentrations of 10 µM and 15 µM, apoptotic death rose to 33.26% and 65.08%, respectively .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the quinazoline ring significantly influence biological activity:

- Halogen Substitutions : The presence of halogens at specific positions on the phenyl ring enhances anticancer activity.

- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups exhibited improved potency compared to those without such modifications.

This relationship underscores the importance of molecular design in developing effective anticancer agents .

Case Studies

A notable case study involved a series of quinazoline derivatives where structural modifications were made to enhance their anticancer properties:

- Compound Design : Various substitutions were tested, leading to the identification of compounds with IC50 values significantly lower than standard chemotherapy agents like Cisplatin.

- Comparative Efficacy : For instance, compound 6n showed superior efficacy compared to Cisplatin in multiple cancer cell lines, suggesting its potential as a lead compound for further development .

Q & A

Basic: What synthetic methodologies are reported for 4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)methyl)benzonitrile?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, brominated quinazolinone intermediates are often reacted with benzonitrile derivatives using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. Reaction optimization may involve adjusting catalysts (e.g., Pd(PPh₃)₄), solvents (DMF, THF), and temperatures (80–120°C) to enhance yield . Alternative routes include N-alkylation of quinazolinone precursors with brominated methyl benzonitrile, as demonstrated in analogous quinazoline syntheses .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

Structural elucidation combines spectroscopic and crystallographic techniques:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and electronic environments. For example, the benzonitrile CN group shows a sharp singlet near δ 110–120 ppm in ¹³C NMR.

- X-ray crystallography : Single-crystal diffraction (e.g., SHELXL refinement) resolves bond lengths, angles, and intermolecular interactions. A related quinazolinyl-benzonitrile derivative exhibited a planar quinazolinone ring with a dihedral angle of 12.5° relative to the benzonitrile moiety .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

Optimization strategies include:

- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalyst loading : Reducing Pd catalyst to 1–2 mol% minimizes side reactions.

- Temperature control : Lowering reaction temperature (e.g., 60°C) mitigates decomposition of brominated intermediates.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity. For analogous compounds, yields increased from 65% to 79% by replacing 1H-triazole with 4-amino-1,2,4-triazole .

Advanced: How can structural ambiguities be resolved using X-ray and computational methods?

Methodological Answer:

- X-ray refinement : Use SHELXL for high-resolution data to model disorder or thermal motion. For example, a related structure (4-(6-Quinolyloxymethyl)benzonitrile) refined to R factor = 0.049 using SHELX .

- DFT calculations : Compare experimental bond lengths/angles with gas-phase optimized structures (e.g., B3LYP/6-31G*). Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions.

Advanced: How is the compound evaluated for pharmacological activity (e.g., receptor antagonism)?

Methodological Answer:

- In vitro assays : TRPV1 receptor antagonism is assessed via calcium flux assays using HEK293 cells expressing human TRPV1. A related quinazolinyl-benzonitrile derivative showed IC₅₀ = 0.3 µM .

- Radioligand displacement : Competitive binding assays with [³H]Resiniferatoxin quantify affinity (Kᵢ).

- Selectivity profiling : Screen against related receptors (e.g., TRPA1, TRPV4) to confirm specificity.

Advanced: How to address contradictory data in reaction mechanisms or biological activity?

Methodological Answer:

- Mechanistic studies : Use kinetic isotope effects (KIEs) or trapping experiments to distinguish SNAr vs. radical pathways. For example, deuterated substrates may slow H-abstraction steps in radical mechanisms.

- Biological replicates : Repeat assays under standardized conditions (e.g., cell passage number, serum-free media). For inconsistent IC₅₀ values, verify compound stability via LC-MS .

- Cross-validation : Compare crystallographic data (e.g., tautomerism in quinazolinone rings) with computational models .

Advanced: What strategies are used to enhance solubility for in vivo studies?

Methodological Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the quinazolinone 4-oxo position.

- Co-solvent systems : Use cyclodextrins or PEG-400/water mixtures. For a structurally similar compound, 10% DMSO in saline achieved 2 mg/mL solubility .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size <200 nm) to improve bioavailability.

Advanced: How to analyze electronic effects of substituents on reactivity?

Methodological Answer:

- Hammett analysis : Correlate σ values of substituents (e.g., Br, CN) with reaction rates. For brominated quinazolinones, the electron-withdrawing Br group increases electrophilicity at C-6, facilitating nucleophilic attack .

- DFT calculations : Map electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic hotspots. The benzonitrile group’s electron-deficient aromatic ring may direct regioselectivity in coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.